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molecular formula C13H20N2O4 B8398039 Ethyl 2,4-dioxo-1-(piperidin-1-yl)piperidine-3-carboxylate

Ethyl 2,4-dioxo-1-(piperidin-1-yl)piperidine-3-carboxylate

Cat. No. B8398039
M. Wt: 268.31 g/mol
InChI Key: MNPCRMSKGYOOSG-UHFFFAOYSA-N
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Patent
US07071207B2

Procedure details

Ethyl 2,4-dioxo-1,1′-bipiperidine-3-carboxylate (11.36 g, 42.38 mmol, Example 14) was dissolved in 10% AcOH (200 mL) and heated at reflux 125° C. for 1 h. The cooled reaction was evaporated, and the residue was purified by flash chromatography using a gradient of 9:1 to 1:1 CH2Cl2/acetone, to give the product as a yellow viscous oil (6.4 g, 22% yield for the two last steps).
Quantity
11.36 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Yield
22%

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]1[CH:7](C(OCC)=O)[C:6](=[O:13])[CH2:5][CH2:4][N:3]1[N:14]1[CH2:19][CH2:18][CH2:17][CH2:16][CH2:15]1>CC(O)=O>[N:3]1([N:14]2[CH2:19][CH2:18][CH2:17][CH2:16][CH2:15]2)[CH2:4][CH2:5][C:6](=[O:13])[CH2:7][C:2]1=[O:1]

Inputs

Step One
Name
Quantity
11.36 g
Type
reactant
Smiles
O=C1N(CCC(C1C(=O)OCC)=O)N1CCCCC1
Name
Quantity
200 mL
Type
solvent
Smiles
CC(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
125 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
CUSTOM
Type
CUSTOM
Details
The cooled reaction
CUSTOM
Type
CUSTOM
Details
was evaporated
CUSTOM
Type
CUSTOM
Details
the residue was purified by flash chromatography

Outcomes

Product
Name
Type
product
Smiles
N1(C(CC(CC1)=O)=O)N1CCCCC1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 22%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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